D-Gulono-1,4-lactone

Catalog No.
S1483096
CAS No.
6322-07-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Gulono-1,4-lactone

CAS Number

6322-07-2

Product Name

D-Gulono-1,4-lactone

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N

SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Synonyms

gulonolactone, gulonolactone, (D)-isomer, gulonolactone, (L)-isomer

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O

Vitamin C Precursor:

D-GUL plays a crucial role in understanding vitamin C (L-ascorbic acid) biosynthesis in various organisms. Humans lack the enzyme L-gulono-1,4-lactone oxidase (L-GulLO), which is the final step in synthesizing vitamin C from D-GUL. However, some plants and animals possess this enzyme, allowing them to produce their own vitamin C. Studying D-GUL metabolism in these organisms helps researchers understand the evolution and regulation of vitamin C biosynthesis pathways [].

Plant Ascorbic Acid Synthesis:

Research on D-GUL focuses on its role in plant ascorbic acid (vitamin C) production. Studies have shown that feeding plants D-GUL can increase their vitamin C content. Additionally, researchers have identified and characterized specific enzymes in plants, like AtGulLO3 and AtGulLO5, responsible for converting D-GUL to vitamin C []. These findings hold potential for developing strategies to enhance the vitamin C content of crops.

Organic Chemistry & Synthesis:

D-GUL serves as a valuable starting material in organic synthesis, particularly for generating enantiomerically pure compounds. Its specific stereochemistry makes it ideal for synthesizing various carbohydrates and other complex molecules []. Researchers utilize D-GUL in research involving the development of new drugs, materials, and other applications requiring highly specific molecules.

Understanding Metabolic Pathways:

Studying the metabolism of D-GUL in different organisms can provide valuable insights into various biological processes. Research on D-GUL metabolism can contribute to a broader understanding of carbohydrate metabolism, nutrient transport, and the interplay between different enzymes and pathways within cells []. This knowledge can be essential for developing new drugs, diagnostic tools, and furthering our understanding of human health and disease.

XLogP3

-2

Appearance

Assay:≥95%A crystalline solid

Other CAS

6322-07-2

Wikipedia

Gulono-1,4-lactone

Dates

Modify: 2023-08-15

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